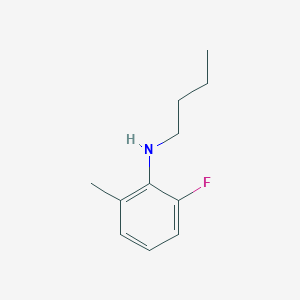

N-butyl-2-fluoro-6-methylaniline

Description

N-butyl-2-fluoro-6-methylaniline is an aromatic amine derivative with a fluorine atom at the ortho-position (C2), a methyl group at the para-position (C6) on the benzene ring, and a butyl group attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related analogs. The molecular formula is likely C₁₁H₁₆FN, with an approximate molecular weight of 193.25 g/mol (calculated based on structural analogs). Fluorine’s electron-withdrawing nature may stabilize the molecule against oxidation or metabolic degradation, a common feature in fluorinated aromatic compounds .

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butyl-2-fluoro-6-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-4-8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,3-4,8H2,1-2H3 |

InChI Key |

WQFQRFSQQJHLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=C1F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-fluoro-6-methylaniline can be achieved through a multi-step process. One common method involves the following steps:

Friedel-Crafts Acylation:

Reduction: Conversion of the acyl group to an alkane.

Nitration: Introduction of a nitro group onto the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Halogenation: Introduction of the fluorine atom onto the benzene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-butyl-2-fluoro-6-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-fluoro-6-methylaniline involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis. The compound’s effects are mediated through its ability to form specific interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Research Implications and Limitations

While direct studies on this compound are lacking, inferences from analogs highlight its structural advantages:

- Agrochemicals : The balance of lipophilicity (butyl) and stability (fluorine) aligns with trends in herbicide design .

- Pharmaceuticals : Alkylation of the amine could reduce toxicity compared to primary anilines, as seen in prodrug strategies .

Limitations :

- Experimental data (e.g., logP, pKa) for the target compound are unavailable in the provided evidence.

Biological Activity

N-butyl-2-fluoro-6-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its synthesis, biological interactions, and implications for pharmaceutical applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : It contains a butyl group, a fluorine atom, and a methyl group attached to a benzene ring.

- Molecular Formula : CHFN

The presence of the fluorine atom enhances electronic properties, potentially influencing its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Electrophilic Substitution : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution reactions.

- Alkylation : The butyl group is introduced via nucleophilic substitution reactions.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to enhanced bioavailability of certain drugs when co-administered with this compound .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Related compound | U87 (glioblastoma) | 45.2 ± 13.0 |

These findings suggest that structural modifications can enhance the anticancer activity of similar compounds .

Antibacterial Activity

This compound has also shown promise in antibacterial applications. Studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

These results underscore the potential for developing new antibacterial agents based on this compound .

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that administration of this compound resulted in significant suppression of tumor growth, indicating its potential as an anticancer agent .

- Metabolite Analysis : Research has shown that metabolites derived from this compound retain biological activity, further supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.